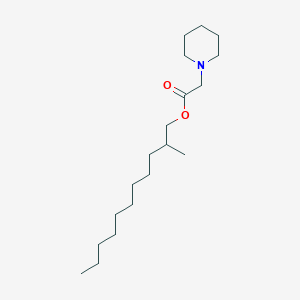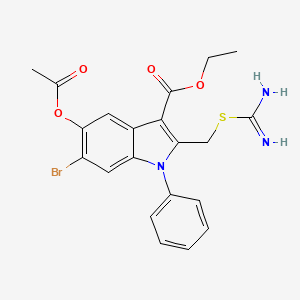![molecular formula C22H27N3OS B11576421 Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]-](/img/structure/B11576421.png)
Benzamide, N-[1-(1-butyl-1H-benzoimidazol-2-yl)-3-methylsulfanylpropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, a butyl group, a methylsulfanyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole ring is then alkylated with butyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation:
Amidation: Finally, the benzamide moiety is introduced by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzodiazole derivatives.
科学的研究の応用
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE: shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H27N3OS |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
N-[1-(1-butylbenzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide |
InChI |
InChI=1S/C22H27N3OS/c1-3-4-15-25-20-13-9-8-12-18(20)23-21(25)19(14-16-27-2)24-22(26)17-10-6-5-7-11-17/h5-13,19H,3-4,14-16H2,1-2H3,(H,24,26) |
InChIキー |
KSDJEZUOHGIQJT-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2N=C1C(CCSC)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-{2-hydroxy-3-[(2-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11576350.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B11576356.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11576359.png)

![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576365.png)
![5-[(2-Chlorobenzyl)amino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11576368.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11576375.png)
![ethyl 2-[3,9-dioxo-1-(3,4,5-trimethoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576380.png)
![ethyl 2-[1-(4-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11576384.png)
![(2E)-2-Cyano-N-cyclohexyl-3-{9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11576391.png)

![1-(4-Hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576412.png)
![(5Z)-5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11576413.png)
![(2E)-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11576415.png)
